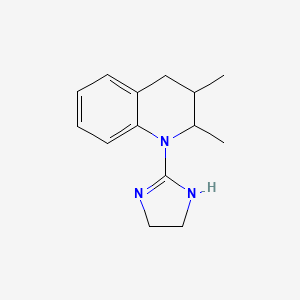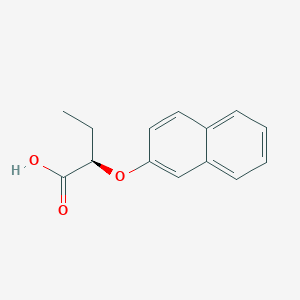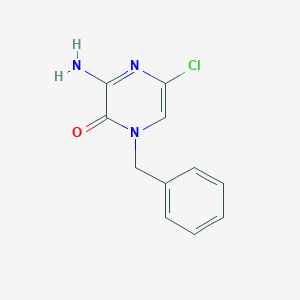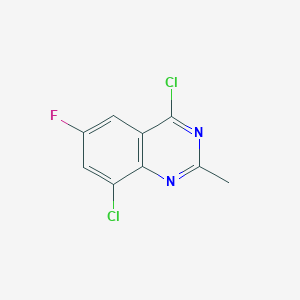
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound with a complex structure that includes both amine and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps. One common approach is to start with a naphthalene derivative and introduce the amine and diol functionalities through a series of reactions. For example, the naphthalene core can be functionalized with a propylamine group through a nucleophilic substitution reaction. The diol groups can then be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The diol groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methyl(ethyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 6-(Methyl(butyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 6-(Methyl(isopropyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Uniqueness
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of functional groups and structural features. The presence of both amine and diol groups allows for diverse chemical reactivity and potential biological activity. Its specific structure may confer unique binding properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3 |
Clave InChI |
PGJVWCCOINQJTB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



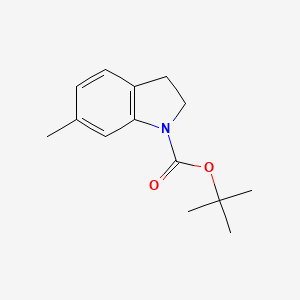
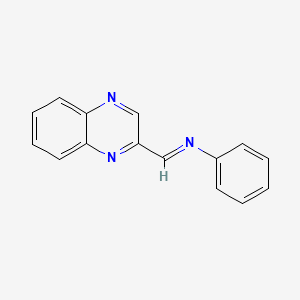


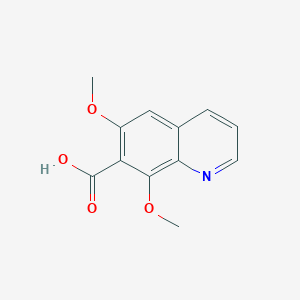
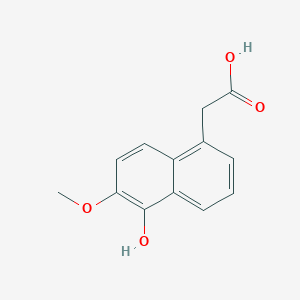
![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)

![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)
